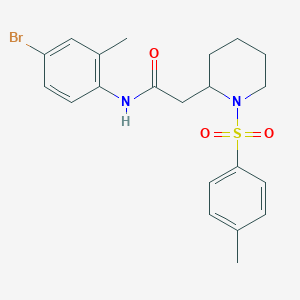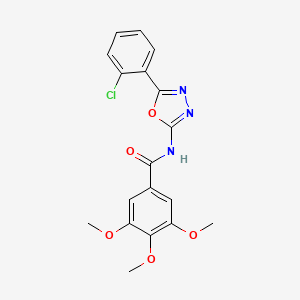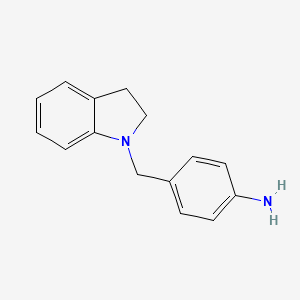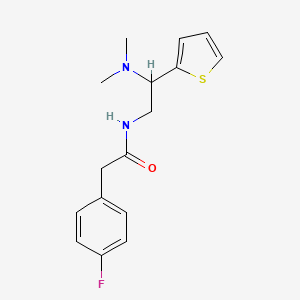![molecular formula C17H16N4OS B3018916 1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline CAS No. 690271-54-6](/img/structure/B3018916.png)
1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline is a synthetic molecule that belongs to the class of triazoloquinolines, a group of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The structure of this compound suggests that it may possess interesting chemical and biological properties, which could be explored for various applications, including medicinal chemistry.
Synthesis Analysis
The synthesis of triazoloquinoline derivatives often involves the formation of multiple bonds and the cyclization of precursor molecules. For instance, the one-pot synthesis approach for [1,2,3]triazolo[1,5-a]quinoxalines from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes, as described in one of the papers, could potentially be adapted for the synthesis of the compound . The efficiency of such synthetic routes is highlighted by the formation of multiple bonds, including C-C and C-N bonds, without the need to isolate intermediates. This method could be a starting point for the synthesis of this compound, with modifications to include the isoxazole and thioether functionalities.
Molecular Structure Analysis
The molecular structure of triazoloquinolines is characterized by a fused triazole ring to the quinoxaline system. The presence of substituents on the rings can significantly influence the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. For example, the presence of a methyl group and a thioether linkage in the compound suggests potential lipophilicity and possible interactions with sulfur-containing enzymes or receptors .
Chemical Reactions Analysis
Triazoloquinolines can undergo various chemical reactions, including cyclization and substitution, which are essential for diversifying their chemical space and enhancing their biological activity. The transformation of triazo-fused products into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions is an example of the chemical versatility of these compounds . Additionally, the presence of a thioether group in the compound could allow for further chemical modifications through reactions such as S-alkylation or oxidation to sulfoxides and sulfones.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinolines are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur within the compound can affect its solubility, stability, and reactivity. The lipophilicity of the compound can be modulated by the presence of alkyl groups, which may also impact its pharmacokinetic properties. Furthermore, the electronic properties of the triazole and quinoxaline rings could contribute to the compound's potential binding affinity to biological targets, as seen in the case of adenosine receptor antagonists .
科学的研究の応用
Reaction Mechanisms and Synthesis
- The reaction of certain triazoloquinolinium and triazolothiazolium ylides with dimethyl acetylenedicarboxylate was explored, leading to the formation of compounds such as dimethyl pyrrolo[1,2-a]quinoline-1,2-dicarboxylate and others, showcasing the chemical versatility and potential for creating diverse molecular structures (Abarca et al., 1998).
Anticancer Activity
- A study on the synthesis of new urea derivatives from 1,2,4-triazolo[4,3-a]-quinoline showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting the potential for anticancer applications (Reddy et al., 2015).
Antibacterial and Antifungal Activity
- Novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized, displaying notable antimicrobial activity against various bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Hassan, 2013).
Molecular Rearrangements
- Research on [1,2,4]triazoloquinazolinium betaines and molecular rearrangements of putative [1,2,4]triazolo[4,3-a][1,3,5]triazinium betaines offered insights into chemical processes that could lead to novel synthetic pathways and compounds (Crabb et al., 1999).
Novel Compounds with Antiproliferative Potential
- A hybrid pharmacophore approach led to the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole and thiadiazole derivatives with notable antiproliferative effects against various cancer cell lines, underscoring the significance of structural modifications in enhancing anticancer activity (Kaneko et al., 2020).
Synthesis of Novel Derivatives for Anticancer Evaluation
- Efforts to synthesize novel quinoxalines for anticancer evaluation led to the creation of derivatives with potential therapeutic applications, demonstrating the ongoing exploration of quinoxaline derivatives in cancer research (Kotb et al., 2007).
Safety and Hazards
特性
IUPAC Name |
3,5-dimethyl-4-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-10-8-13-6-4-5-7-15(13)21-16(10)18-19-17(21)23-9-14-11(2)20-22-12(14)3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFQYRXNNZMGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC4=C(ON=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B3018833.png)
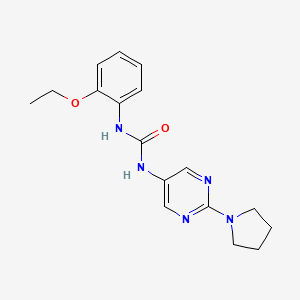
![2-[[6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B3018835.png)
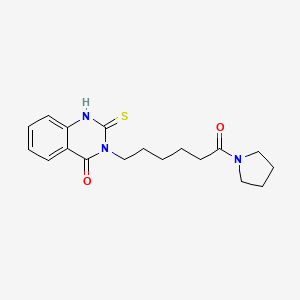
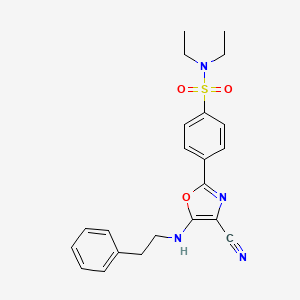
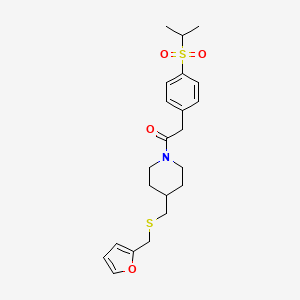
![1-(2-ethoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3018841.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3018842.png)
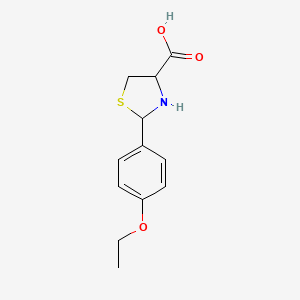
![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018846.png)
